(11aS,14S,15R)-11a-Ethyl-20-methyl-11a,14,15-trihydroxy-15,20-dihydro-12a-oxa-19-nor-11a,12a-dihomosenecionan-11,13,16-trione
Overview
Description
(11aS,14S,15R)-11a-Ethyl-20-methyl-11a,14,15-trihydroxy-15,20-dihydro-12a-oxa-19-nor-11a,12a-dihomosenecionan-11,13,16-trione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a trione moiety
Mechanism of Action
Target of Action
Parsonsianine is a 14-membered macrocyclic pyrrolizidine alkaloid It’s worth noting that many psychotropic drugs target one of the transporters for a neurotransmitter, receptors coupled to g proteins, or enzymes .
Mode of Action
It’s known that many psychotropic drugs enhance serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the serotonin (sert) receptor . This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .
Biochemical Pathways
Three major classes of mechanisms are recognized in the action of many psychotropic drugs: modulation of voltage-gated ion channels; enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission; and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
Pharmacokinetic equations describe the relationships between the dosage regimen and the profile of drug concentration in the blood over time .
Result of Action
As the strength of stimulus increases beyond the threshold, the frequency (not amplitude) of impulses increases .
Action Environment
It’s known that action at the local level is essential to meeting the uk’s legally binding climate target to reach net zero by 2050 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(11aS,14S,15R)-11a-Ethyl-20-methyl-11a,14,15-trihydroxy-15,20-dihydro-12a-oxa-19-nor-11a,12a-dihomosenecionan-11,13,16-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The trione moiety can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the trione moiety can produce diols .
Scientific Research Applications
Chemistry
In chemistry, (11aS,14S,15R)-11a-Ethyl-20-methyl-11a,14,15-trihydroxy-15,20-dihydro-12a-oxa-19-nor-11a,12a-dihomosenecionan-11,13,16-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases .
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- (11aS,14S,15R,15aS)-2,3,4,5,6,7,13-Heptahydroxy-9,17-dioxo-15-[(3,4,5-trihydroxybenzoyl)oxy]-9,11,11a,13,14,15,15a,17-octahydrodibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin-14-yl 2-({(7R,8S)-7-(S)-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-ylmethyl]-8-[(7S,8S)-1,2,3,8,13,14,15-heptahydroxy-5,11-dioxo-5,8,9,11-tetrahydro-7H-dibenzo[g,i][1,5]dioxacycloundecin-7-yl]-1,2,12,13,14-pentahydroxy-5,10-dioxo-5,7,8,10-tetrahydrodibenzo[f,h][1,4]dioxecin-3-yl}oxy)-3,4,5-trihydroxybenzoate.
Uniqueness
What sets (11aS,14S,15R)-11a-Ethyl-20-methyl-11a,14,15-trihydroxy-15,20-dihydro-12a-oxa-19-nor-11a,12a-dihomosenecionan-11,13,16-trione apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-ethyl-4,5,9-trihydroxy-8-methyl-4-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO9/c1-5-20(27)12(4)30-17(24)16(23)21(28,11(2)3)19(26)31-14-7-9-22-8-6-13(15(14)22)10-29-18(20)25/h6,11-12,14-16,23,27-28H,5,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQZIXQNLIRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(OC(=O)C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)(C(C)C)O)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.